Home > Products > Screening Compounds P38776 > N-t-Boc-valacyclovir-d8
N-t-Boc-valacyclovir-d8 -

N-t-Boc-valacyclovir-d8

Catalog Number: EVT-13978687
CAS Number:
Molecular Formula: C18H28N6O6
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-t-Butyloxycarbonyl-valacyclovir-d8 is a deuterated derivative of valacyclovir, a well-known antiviral medication primarily used to treat infections caused by herpes viruses. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, which enhances its stability and solubility. N-t-Butyloxycarbonyl-valacyclovir-d8 serves as an important intermediate in the synthesis of Valacyclovir-d8 Hydrochloride, a labeled impurity of acyclovir, which has significant antiviral properties against herpes simplex viruses and varicella-zoster virus .

Source and Classification

N-t-Butyloxycarbonyl-valacyclovir-d8 is classified under the category of antiviral agents and is specifically utilized in research settings for its role in studying viral replication mechanisms. The compound is available from various chemical suppliers, such as LGC Standards and CymitQuimica, indicating its relevance in both academic and industrial applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-t-Butyloxycarbonyl-valacyclovir-d8 typically involves several key steps:

  1. Coupling Reaction: The process begins with the coupling of an amine-protected valine (N-tert-butoxycarbonyl valine) with acyclovir. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
  2. Solvent Use: Common solvents used in this synthesis include dichloromethane, which aids in solubilizing reactants and improving reaction efficiency.
  3. Purification: Post-synthesis, the compound undergoes purification processes to ensure high purity levels, often exceeding 95% as per regulatory guidelines .

Industrial Production

Industrial production adheres to similar synthetic routes but emphasizes stringent quality control measures to maintain product consistency and safety standards. Comprehensive characterization data are provided to comply with regulatory requirements for analytical method development .

Molecular Structure Analysis

Structure and Data

N-t-Butyloxycarbonyl-valacyclovir-d8 has the following molecular characteristics:

  • Molecular Formula: C₁₈H₂₈N₆O₆
  • Molecular Weight: Approximately 432.5 g/mol
  • IUPAC Name: 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate
  • InChI: InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D .

The presence of deuterium atoms in its structure makes it particularly valuable for analytical applications.

Chemical Reactions Analysis

Reactions and Technical Details

N-t-Butyloxycarbonyl-valacyclovir-d8 can undergo several chemical reactions:

  1. Substitution Reactions: The tert-butoxycarbonyl protecting group can be removed under acidic conditions.
  2. Hydrolysis: The ester bond can be hydrolyzed to yield corresponding carboxylic acid and alcohol products.

Common Reagents and Conditions

  • Acidic Conditions: Trifluoroacetic acid is commonly employed to remove the Boc protecting group.
  • Basic Conditions: Sodium hydroxide can facilitate the hydrolysis of the ester bond .

Major Products Formed

The removal of the Boc group yields Valacyclovir-d8 while hydrolysis results in carboxylic acids and alcohols that are useful for further synthetic applications.

Mechanism of Action

The mechanism of action for N-t-Butyloxycarbonyl-valacyclovir-d8 is closely linked to its role as an intermediate in synthesizing Valacyclovir-d8. Valacyclovir itself is converted in vivo to acyclovir, which functions as a nucleoside analog that inhibits viral DNA polymerase activity. This inhibition occurs through competitive binding to the enzyme after phosphorylation by viral thymidine kinase and cellular enzymes . Consequently, this prevents viral DNA synthesis and replication.

Physical and Chemical Properties Analysis

Physical Properties

N-t-Butyloxycarbonyl-valacyclovir-d8 exhibits specific physical properties that include:

  • Appearance: Typically presented as a neat solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Enhanced solubility due to the tert-butoxycarbonyl group.

These properties are crucial for its application in laboratory settings where precise measurements are required.

Applications

N-t-Butyloxycarbonyl-valacyclovir-d8 finds significant applications in:

  1. Analytical Chemistry: Used as a reference standard in method validation and quality control processes.
  2. Pharmacokinetic Studies: The deuterated form allows for enhanced tracking of drug metabolism in biological systems.
  3. Research on Antiviral Mechanisms: It aids in elucidating interactions with viral enzymes and cellular components through various analytical techniques such as mass spectrometry .
Synthesis and Chemical Development

Isotopic Labeling Techniques for Deuterium Integration in Valacyclovir Derivatives

Deuterium (D) labeling of N-t-Boc-valacyclovir-d8 involves strategic replacement of hydrogen atoms at specific molecular sites to enhance metabolic stability while preserving pharmacological activity. The d8 designation indicates deuteration at eight positions: the valine moiety’s isopropyl group ((CH₃)₂CH–(CD₃)₂CD–) and the purine ring’s C8–H position. Key techniques include:

  • Catalytic H/D Exchange: Using deuterated solvents (e.g., D₂O) and platinum catalysts under controlled temperature/pressure to replace labile hydrogens, particularly at C–H acidic sites. This method achieves >98% isotopic enrichment but risks structural degradation if applied indiscriminately [1] [8].
  • Building Block Synthesis: Deuterated L-valine-d7 is synthesized first via reductive deuteration of N-protected-4-methyl-2-oxovaleric acid using NaBD₄, followed by Boc protection. Subsequent coupling with acyclovir-d (deuterated at C8 via Pd/C-catalyzed exchange) yields the target compound. This method achieves 99% atom D purity [8] [9].

Table 1: Deuterium Integration Methods for N-t-Boc-valacyclovir-d8

MethodSite of DeuterationIsotopic PurityYield
Catalytic H/D ExchangeValine methyl groups, C8-H95–98% atom D60–70%
Building Block SynthesisValine-d7 + acyclovir-d>99% atom D85–90%

Challenges include preventing isotopic dilution during Boc deprotection and minimizing racemization during valine coupling. Advanced HPLC-MS with deuterium-specific fragmentation patterns is employed for quality control [5] [9].

Optimization of Boc-Protection Strategies in Nucleoside Analog Synthesis

tert-Butoxycarbonyl (Boc) protection is critical for shielding the valine amine group during esterification, preventing side reactions. Optimization focuses on:

  • Coupling Efficiency: N-t-Boc-L-valine reacts with acyclovir using carbodiimide coupling agents (e.g., DCC or N,N′-diisopropylcarbodiimide). DCC in dimethylformamide (DMF) achieves 92% coupling yield but generates dicyclohexylurea (DCU) as a by-product, complicating purification. Alternative agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) reduce DCU formation [1] [7].
  • Solvent Selection: Non-polar solvents (toluene, methylene chloride) minimize Boc-deprotection side reactions but reduce acyclovir solubility. Co-solvent systems (e.g., DMF/CH₂Cl₂) balance solubility and reaction kinetics [1] [4].
  • Racemization Control: Coupling below 0°C with N-hydroxysuccinimide (NHS) preserves L-valine chirality, ensuring >99% enantiomeric excess [1].

Table 2: Boc-Protection and Coupling Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentEDC + NHSYield: 90%; DCU byproduct: <5%
Solvent SystemDMF/CH₂Cl₂ (1:3)Acyclovir solubility: 25 mg/mL
Temperature–5°C to 0°CRacemization: <0.5%
Deprotection AgentHCl in isopropanolBoc removal: >98% complete

Comparative Analysis of Synthetic Routes for Deuterated Antiviral Intermediates

Three primary routes for N-t-Boc-valacyclovir-d8 synthesis are evaluated:

  • Route A (Stepwise Deuteration):
  • Synthesize N-t-Boc-L-valine-d7 via reductive deuteration of N-Boc-4-methyl-2-oxovaleric acid.
  • Deuterate acyclovir at C8 using Pd/C in D₂O.
  • Couple intermediates via EDC-mediated esterification.Yield: 88% overall; Purity: 99.5% (HPLC) [2] [9].
  • Route B (Late-Stage Deuteration):
  • Couple N-t-Boc-L-valine and acyclovir.
  • Catalytically deuterate the pre-formed N-t-Boc-valacyclovir.Limitation: Over-deuteration at labile purine sites reduces regioselectivity; purity: 92% [4].
  • Route C (Continuous Flow Deprotection):Post-coupling, Boc deprotection occurs in a microfluidic reactor using HCl/isopropanol. Residence time: 2–5 min at 80–100°C. This suppresses degradation impurities (e.g., guanine) to <0.1% vs. 1.5% in batch processes [4].

Table 3: Synthetic Route Comparison for N-t-Boc-valacyclovir-d8

RouteKey StepsAdvantagesDisadvantages
ABuilding block deuterationHigh regioselectivity5-step process; costly
BLate-stage deuterationFewer stepsLow isotopic purity
CFlow reactor deprotectionScalable; minimal degradationSpecialized equipment needed

Role of Deuterium in Enhancing Metabolic Stability of Prodrug Analogs

Deuterium’s kinetic isotope effect (KIE) reduces the rate of cytochrome P450-mediated C–D bond cleavage, extending the half-life of prodrugs like valacyclovir-d8. Key mechanisms include:

  • Metabolic Deceleration: Deuterium at the valine isopropyl group impedes oxidative dealkylation, a primary inactivation pathway for valacyclovir. In vitro studies show a 3.2-fold lower clearance rate for valacyclovir-d8 vs. non-deuterated analogs [8] [9].
  • Bioactivation Preservation: Deuterium does not alter the prodrug’s enzymatic hydrolysis to acyclovir, ensuring antiviral efficacy remains intact. Esterase kinetics for N-t-Boc-valacyclovir-d8 hydrolysis are identical to non-deuterated forms (Km: 0.8 ± 0.1 mM) [8].
  • Reduced Toxicity Impurities: Deuterium minimizes the formation of N-ethyl valacyclovir (Valaciclovir EP Impurity D), a nephrotoxic by-product generated via oxidative metabolism. Levels are reduced from 0.4% to <0.05% in deuterated batches [2] [9].

Properties

Product Name

N-t-Boc-valacyclovir-d8

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate

Molecular Formula

C18H28N6O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D

InChI Key

FGLBYLSLCQBNHV-DKCJLMJQSA-N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.